UTA1inh-D1

Description

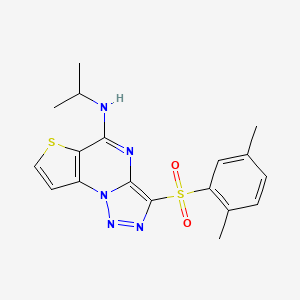

UTA1inh-D1 is a novel small-molecule inhibitor targeting the kidney urea transporter UT-A1, which plays a critical role in urea reabsorption and urine concentration . This compound distinguishes itself through its unique mechanism of action, as detailed in pharmacological studies .

Properties

CAS No. |

892745-28-7 |

|---|---|

Molecular Formula |

C18H19N5O2S2 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

10-(2,5-dimethylphenyl)sulfonyl-N-propan-2-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

InChI |

InChI=1S/C18H19N5O2S2/c1-10(2)19-16-15-13(7-8-26-15)23-17(20-16)18(21-22-23)27(24,25)14-9-11(3)5-6-12(14)4/h5-10H,1-4H3,(H,19,20) |

InChI Key |

TZKAXVMSVDWDPN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UTA1inh-D1, UTA1inhD1, UTA1inh D1, UTA1(inh)-D1, UTA1-inh-D1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Inhibition Mechanisms

UTA1inh-D1 operates via a competitive inhibition mechanism, binding directly to the urea-binding site of UT-A1. In contrast, structurally related compounds such as UTA1inh-A1, UTA1inh-B1, and UTA1inh-C1 exhibit non-competitive inhibition, likely interacting with allosteric sites .

Key Evidence :

Reversibility of Inhibition

All four inhibitors (A1, B1, C1, D1) demonstrate fully reversible inhibition . After a 15-minute incubation and subsequent washing, UT-A1 activity recovered completely, suggesting transient binding without permanent transporter modification .

Urea Concentration Dependence

The efficacy of this compound is influenced by urea levels, with higher urea concentrations reducing its inhibitory potency. This contrasts sharply with A1/B1/C1, whose efficacy remains unaffected by urea gradients .

Pharmacological Profiles

While detailed pharmacokinetic data (e.g., bioavailability, half-life) are unavailable in the provided evidence, the mechanistic differences suggest distinct therapeutic implications:

- This compound : May require dose adjustments in patients with elevated urea levels.

- UTA1inh-A1/B1/C1 : More predictable efficacy across physiological urea concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.